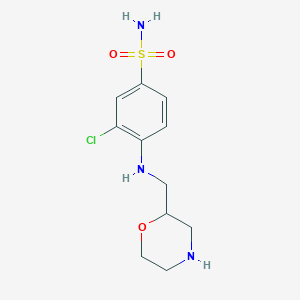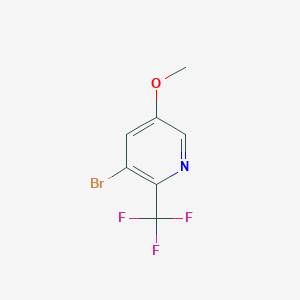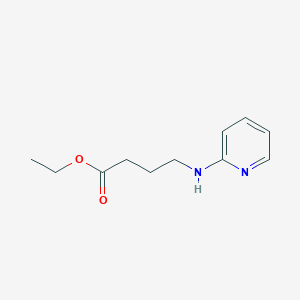
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,5-dien-1-one core with a 5-methyl-1,2-oxazol-3(2H)-ylidene substituent. Its distinct molecular arrangement makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 5-methyl group: Methylation reactions are employed to introduce the methyl group at the desired position.
Formation of the cyclohexa-2,5-dien-1-one core: This involves the construction of the cyclohexadienone ring system through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.
Interacting with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression and cellular functions.
Modulating signaling pathways: It can influence intracellular signaling cascades, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one: The parent compound.
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-ol: A hydroxylated derivative.
4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-thione: A sulfur-containing analog.
Uniqueness
This compound stands out due to its unique combination of the 1,2-oxazole ring and the cyclohexa-2,5-dien-1-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
104516-56-5 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
4-(5-methyl-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C10H9NO2/c1-7-6-10(11-13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 |
InChIキー |
GFMDXDJEIFOOOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)

![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

